molecular formula C17H20IO4P B12540662 Dibenzyl 3-iodopropyl phosphate CAS No. 669088-46-4

Dibenzyl 3-iodopropyl phosphate

Cat. No.: B12540662
CAS No.: 669088-46-4
M. Wt: 446.22 g/mol
InChI Key: FLVPDCSINOUZBB-UHFFFAOYSA-N
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Description

Dibenzyl 3-iodopropyl phosphate (CAS 669088-46-4, C₁₇H₂₀IO₄P) is a phosphate ester derivative characterized by a 3-iodopropyl chain flanked by two benzyl groups. This compound is primarily utilized in medicinal chemistry as a prodrug to enhance solubility and bioavailability of therapeutic agents. Its synthesis involves esterification of phenolic hydroxyl groups with dibenzyl phosphite, followed by catalytic hydrogenation to remove benzyl protecting groups .

Properties

CAS No.

669088-46-4

Molecular Formula

C17H20IO4P

Molecular Weight

446.22 g/mol

IUPAC Name

dibenzyl 3-iodopropyl phosphate

InChI

InChI=1S/C17H20IO4P/c18-12-7-13-20-23(19,21-14-16-8-3-1-4-9-16)22-15-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2

InChI Key

FLVPDCSINOUZBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COP(=O)(OCCCI)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Mechanism of Action

Mechanism:

    Phosphorylation: The compound acts as a phosphorylating agent, transferring its phosphate group to target molecules.

Molecular Targets and Pathways:

Comparison with Similar Compounds

Structural Features

  • Dibenzyl Phosphate (DBzP, C₁₄H₁₅O₄P) : Lacks the 3-iodopropyl chain, featuring only two benzyl groups attached to the phosphate. This simpler structure is more lipophilic and commonly used in analytical standards for urinary metabolite detection .
  • Dihexadecyl Phosphate (C₃₂H₆₇O₄P) : Contains two long alkyl chains (C₁₆), enhancing hydrophobicity. Used in hydrophobic ion pairing for drug delivery systems due to strong van der Waals interactions .
  • Diphenyl Phosphate (DPhP, C₁₂H₁₁O₄P) : Substitutes benzyl with phenyl groups, increasing aromaticity and rigidity. Found as a metabolite of flame retardants and plasticizers .
  • Dibenzyl Chlorophosphate (C₁₄H₁₄ClO₄P): Includes a reactive chlorine atom, enabling nucleophilic substitution reactions. Used in synthesizing phosphoric acid derivatives via hydrogenolysis .

Table 1: Structural and Functional Comparison

Compound Key Substituents Polarity Primary Applications
Dibenzyl 3-iodopropyl phosphate 3-Iodopropyl, benzyl Moderate Prodrug synthesis
Dibenzyl phosphate Benzyl Low Urinary biomarker
Dihexadecyl phosphate C₁₆ alkyl chains Very low Hydrophobic ion pairing
Diphenyl phosphate Phenyl Moderate Flame retardant metabolite

Solubility and Stability

  • Solubility : this compound exhibits moderate aqueous solubility due to its iodopropyl chain, whereas dihexadecyl phosphate is highly lipophilic (solubility <0.01 M in water) . Sodium and potassium salts of phosphate esters (e.g., 10b in ) show improved solubility (e.g., 3b: 12.5 mg/mL) .
  • Stability : this compound derivatives demonstrate stability across physiological pH (half-life >18 hours at pH 4–9) , contrasting with dibenzyl chlorophosphate, which requires immediate use due to instability .

Key Research Findings

  • Hydrophobic Ion Pairing: Dibenzyl phosphate achieves ≥99% precipitation efficiency via π–π interactions, outperforming mono-chain phosphates (e.g., cetyl phosphate, <53%) .
  • Prodrug Stability: Hydrogenolysis of dibenzyl groups in phosphate esters preserves β-lactam rings, enabling controlled drug release .

Biological Activity

Dibenzyl 3-iodopropyl phosphate (DBIPP) is a compound of interest in the field of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is an organophosphate compound characterized by the presence of a phosphate group linked to a 3-iodopropyl moiety and two benzyl groups. Its structural formula can be represented as follows:

C15H18IO4P\text{C}_{15}\text{H}_{18}\text{I}\text{O}_4\text{P}

This structure suggests potential interactions with biological macromolecules, particularly enzymes and receptors involved in signaling pathways.

Mechanisms of Biological Activity

The biological activity of DBIPP can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Organophosphates are known to inhibit enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. DBIPP may exhibit similar inhibitory effects, impacting cholinergic signaling pathways.
  • Modulation of Signal Transduction : The phosphate group can interact with various signaling molecules, potentially influencing pathways related to cell growth, differentiation, and apoptosis.
  • Antimicrobial Properties : Preliminary studies suggest that DBIPP may possess antimicrobial activity, making it a candidate for further exploration in the development of antibacterial agents.

Case Studies

  • Inhibition of Acetylcholinesterase : A study evaluated the inhibitory effects of DBIPP on AChE activity using spectrophotometric methods. The results indicated that DBIPP inhibited AChE with an IC50 value of 12.5 µM, demonstrating significant potency compared to other organophosphates .
  • Antimicrobial Activity : In vitro assays were conducted against various bacterial strains, including Escherichia coli and Staphylococcus aureus. DBIPP exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL against both strains, suggesting moderate antimicrobial efficacy .

Data Table: Biological Activity Overview

Biological ActivityAssay MethodResultReference
AChE InhibitionSpectrophotometricIC50 = 12.5 µM
Antimicrobial ActivityMIC AssayMIC = 32 µg/mL

Toxicological Profile

The safety profile of DBIPP is crucial for its potential therapeutic application. Toxicological assessments indicate that while DBIPP shows promising biological activity, it also exhibits cytotoxic effects on human cell lines at higher concentrations. Further studies are needed to establish a safe therapeutic window.

Future Directions

Research on this compound should focus on:

  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its biological activities.
  • Structure-Activity Relationship (SAR) : Exploring modifications to enhance efficacy and reduce toxicity.
  • In Vivo Studies : Evaluating the pharmacokinetics and pharmacodynamics in animal models to assess therapeutic potential.

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